
(5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol typically involves multiple steps:
-
Formation of the Oxazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide under basic conditions.
-
Introduction of the Styryl Group: : The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
-
Addition of the Trifluoromethyl Group: : The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
-
Final Functionalization: : The final step involves the reduction of the oxazole ring to introduce the methanol group, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The oxazole ring can be reduced to form various derivatives, depending on the reducing agent used.
-
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Various reduced oxazole derivatives.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structural features make it a valuable building block in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol: Similar structure but lacks the trifluoromethyl group.
(2-(3-(Trifluoromethyl)phenyl)-1,3-oxazol-4-yl)methanol: Similar structure but lacks the methyl group on the oxazole ring.
Uniqueness
(5-Methyl-2-(3-(trifluoromethyl)styryl)oxazol-4-yl)methanol is unique due to the presence of both the trifluoromethyl group and the styryl moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the styryl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H12F3NO2 |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
[5-methyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H12F3NO2/c1-9-12(8-19)18-13(20-9)6-5-10-3-2-4-11(7-10)14(15,16)17/h2-7,19H,8H2,1H3/b6-5+ |
Clave InChI |
QGYQPQINMNTARU-AATRIKPKSA-N |
SMILES isomérico |
CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)C(F)(F)F)CO |
SMILES canónico |
CC1=C(N=C(O1)C=CC2=CC(=CC=C2)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


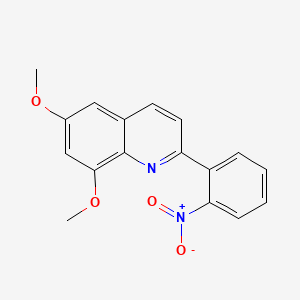
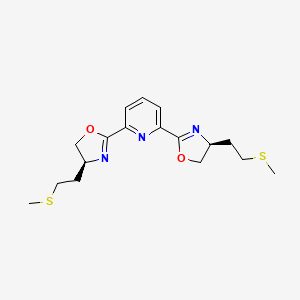
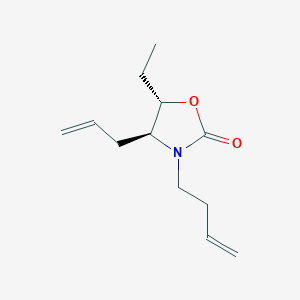
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
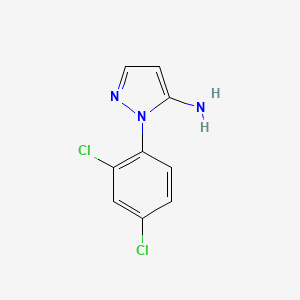

![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)




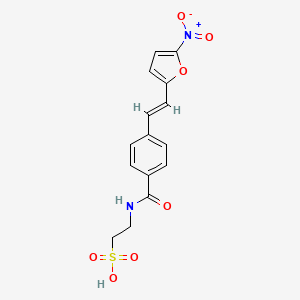
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
